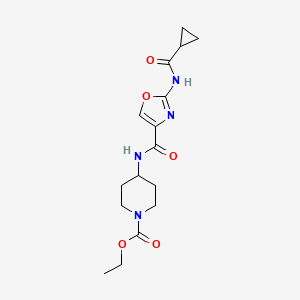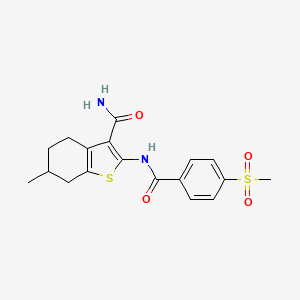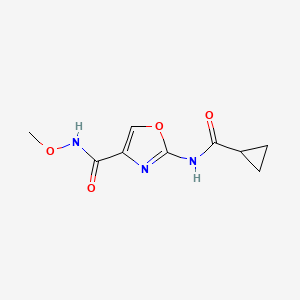
ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups, including an oxazole ring, a piperidine ring, and an amide group. The presence of these functional groups suggests that this compound could potentially participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxazole and piperidine rings, and the introduction of the amide groups. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole and piperidine rings would give the molecule a certain degree of rigidity, while the amide groups could participate in hydrogen bonding, potentially influencing its physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its molecular structure. The oxazole ring is a heterocycle that can participate in various reactions, including nucleophilic substitutions and electrophilic additions. The piperidine ring is a secondary amine, which can act as a nucleophile or base. The amide groups could also participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar amide groups could increase its solubility in polar solvents. The exact properties would need to be determined experimentally .科学研究应用
Antimalarial Research
Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)piperidine-1-carboxylate has shown potential in antimalarial research. Piperidine derivatives, similar to this compound, have been evaluated for their efficacy against Plasmodium falciparum, the parasite responsible for malaria. These compounds have demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains, making them promising candidates for new antimalarial drugs .
Anticancer Applications
Oxazole derivatives, including those found in ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)piperidine-1-carboxylate, are being explored for their anticancer properties. These compounds can inhibit the growth of various cancer cell lines by interfering with cellular processes such as DNA replication and repair. Research has indicated that oxazole-based compounds can be effective against breast, lung, and colon cancers .
Antimicrobial Activity
The oxazole moiety in this compound is known for its broad-spectrum antimicrobial activity. It has been studied for its effectiveness against a range of bacterial and fungal pathogens. This makes it a valuable candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory Properties
Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)piperidine-1-carboxylate may also possess anti-inflammatory properties. Oxazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes them potential candidates for treating inflammatory diseases like arthritis .
Antidiabetic Research
Research into oxazole derivatives has revealed their potential in managing diabetes. These compounds can enhance insulin sensitivity and reduce blood glucose levels. Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)piperidine-1-carboxylate could be investigated for similar properties, contributing to the development of new antidiabetic medications .
Neuroprotective Effects
The compound’s structure suggests it might have neuroprotective effects. Oxazole derivatives have been studied for their ability to protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential candidate for developing neuroprotective therapies .
Cardiovascular Research
Oxazole derivatives are also being explored for their cardiovascular benefits. They can modulate various pathways involved in cardiovascular health, such as reducing cholesterol levels and preventing platelet aggregation. Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)piperidine-1-carboxylate could be investigated for similar effects, potentially leading to new treatments for cardiovascular diseases .
Antioxidant Activity
Finally, this compound may exhibit antioxidant properties. Oxazole derivatives have been shown to scavenge free radicals and reduce oxidative stress, which is implicated in many chronic diseases. This antioxidant activity could make ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)piperidine-1-carboxylate a valuable compound in the development of therapies aimed at reducing oxidative damage .
作用机制
Target of Action
The primary targets of ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)piperidine-1-carboxylate are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
It is believed to interact with its targets, potentially altering their function and leading to changes in the production of nitric oxide .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to nitric oxide production and signaling. Nitric oxide plays a role in various physiological processes, including vasodilation, immune response, and neurotransmission .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with its targets and the subsequent changes in nitric oxide production and signaling .
安全和危害
未来方向
属性
IUPAC Name |
ethyl 4-[[2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carbonyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5/c1-2-24-16(23)20-7-5-11(6-8-20)17-14(22)12-9-25-15(18-12)19-13(21)10-3-4-10/h9-11H,2-8H2,1H3,(H,17,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJZHFAABYUMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=COC(=N2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-(cyclopropanecarboxamido)oxazole-4-carboxamido)piperidine-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(azepane-1-sulfonyl)benzamido]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B6495678.png)
![2-{4-[2-(4-ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine](/img/structure/B6495680.png)
![ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B6495689.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B6495699.png)
![methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate](/img/structure/B6495706.png)
![N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B6495712.png)
![N-(5-chloro-2-methoxyphenyl)-2-acetamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide](/img/structure/B6495716.png)
![N-[5-(4-oxo-4H-chromene-2-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide](/img/structure/B6495732.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B6495735.png)

![N-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,3-oxazol-2-yl)cyclopropanecarboxamide](/img/structure/B6495745.png)
![N-[4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide](/img/structure/B6495752.png)
